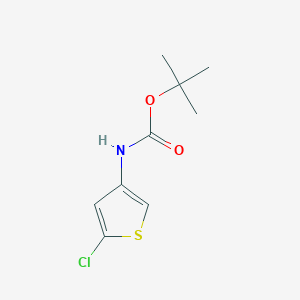

tert-butyl N-(5-chlorothiophen-3-yl)carbamate

Description

tert-butyl N-(5-chlorothiophen-3-yl)carbamate is a carbamate derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a tert-butoxycarbonyl (Boc) group at the 3-position. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group serves as a protective amine moiety. The chlorine substituent on the thiophene ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing heterocyclic scaffolds .

Properties

IUPAC Name |

tert-butyl N-(5-chlorothiophen-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFYCGLRWHZNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(5-chlorothiophen-3-yl)carbamate typically involves the reaction of 5-chlorothiophene-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

tert-butyl N-(5-chlorothiophen-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the thiophene ring.

Scientific Research Applications

tert-butyl N-(5-chlorothiophen-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chlorothiophen-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl N-(5-chlorothiophen-3-yl)carbamate and analogous carbamates:

Key Observations:

Core Structure Diversity :

- The thiophene core in the target compound provides distinct electronic properties compared to pyridine (e.g., tert-butyl N-(5-formylpyridin-3-yl)carbamate) or bicyclic systems (e.g., tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate). Thiophene’s sulfur atom enhances π-electron density, influencing reactivity in electrophilic substitutions .

- Bicyclic carbamates (e.g., CAS 880545-32-4) impose steric constraints, making them suitable for targeting rigid binding sites in drug design .

Functional Group Impact: Halogen substituents (Cl, Br) in pyridine derivatives (e.g., CAS 2231673-63-3) improve cross-coupling efficiency but may reduce solubility compared to non-halogenated analogs . The formyl group in tert-butyl N-(5-formylpyridin-3-yl)carbamate enables further derivatization (e.g., reductive amination), a feature absent in the 5-chlorothiophene analog .

Thermal and Physical Properties :

- Melting points vary significantly: For example, the compound in Example 75 () has a melting point of 163–166°C, while halogenated pyridines (e.g., CAS 2231673-63-3) are typically liquids or low-melting solids due to weaker intermolecular forces .

Biological Activity

Tert-butyl N-(5-chlorothiophen-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of a chlorinated thiophene moiety, suggest it may possess significant therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure consists of a tert-butyl group attached to a carbamate functional group, which is linked to a 5-chlorothiophene ring. This configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that the compound may exert its effects through:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Binding : Affinity for specific receptors that may influence cellular signaling pathways related to disease processes.

These mechanisms are essential for understanding the pharmacodynamics of the compound and optimizing its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings, including this compound, exhibit antimicrobial activity. The presence of the chlorine substituent is believed to enhance interaction with microbial targets, increasing efficacy against various pathogens. For example, studies have shown that related compounds demonstrate significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Anticancer Activities

Thiophene derivatives have been investigated for their anti-inflammatory and anticancer properties. The chlorinated thiophene structure may contribute to these effects by modulating inflammatory pathways or inducing apoptosis in cancer cells. In vitro studies suggest that this compound could inhibit tumor cell proliferation, although specific data on this compound remains limited.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : A study demonstrated that thiophene-based compounds exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Research on structurally related compounds revealed their ability to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of thiophene derivatives on various cancer cell lines indicated promising results for further development as anticancer agents .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₉H₁₂ClN₂O₂S | Antimicrobial, anti-inflammatory |

| Tert-butyl N-(3-chlorothiophen-2-yl)carbamate | C₉H₁₂ClN₂O₂S | Antimicrobial |

| Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate | C₁₁H₁₃ClN₂O₃ | Anticancer |

This table illustrates how structural variations influence biological activity, emphasizing the significance of the chlorinated thiophene structure in enhancing therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(5-chlorothiophen-3-yl)carbamate, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via carbamate formation using coupling agents. For example, a reflux reaction in tetrahydrofuran (THF) with N-ethyl-N,N-diisopropylamine (DIEA) and 4-dimethylaminopyridine (DMAP) as catalysts facilitates the coupling of 5-chlorothiophen-3-amine with tert-butyl carbamoyl chloride. Reaction optimization includes:

- Temperature : Reflux (~66°C) for 60 hours to ensure completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .

- Yield Enhancement : Use of excess amine (1.2–1.5 equivalents) and inert atmosphere (N₂) to minimize side reactions.

Q. What analytical techniques are critical for characterizing tert-butyl N-(5-chlorothiophen-3-yl)carbamate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and carbamate formation. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the thiophene-Cl coupling (δ ~125–130 ppm in ¹³C NMR) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z calculated for C₉H₁₂ClNO₂S: 241.0264) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm carbamate functionality .

Q. How should tert-butyl N-(5-chlorothiophen-3-yl)carbamate be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Incompatibilities : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizers (risk of thiophene ring oxidation) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of tert-butyl N-(5-chlorothiophen-3-yl)carbamate?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine structures, focusing on:

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like D(2) or R₂²(8) patterns, critical for understanding packing interactions .

- Thermal Ellipsoids : Anisotropic displacement parameters validate thiophene ring planarity and tert-butyl group orientation .

- Validation : Cross-check with computational models (DFT at B3LYP/6-311+G(d,p)) to confirm bond lengths/angles .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of tert-butyl N-(5-chlorothiophen-3-yl)carbamate?

- Methodological Answer :

- Byproduct Identification : Common byproducts include:

- Hydrolysis Products : tert-Butanol and 5-chlorothiophen-3-amine (from moisture exposure) .

- Dimerization : Thiophene-thiophene coupling under oxidative conditions (e.g., trace O₂) .

- Mitigation Strategies :

- Dry Solvents : Use molecular sieves in THF.

- Additives : Catalytic p-TSA suppresses dimerization .

Q. How can computational modeling predict the reactivity of tert-butyl N-(5-chlorothiophen-3-yl)carbamate in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to study:

- Electrophilic Sites : Löwdin charges highlight the carbamate carbonyl (δ+ = 0.35) and thiophene C-Cl (δ+ = 0.28) as reactive centers .

- Transition States : Simulate SNAr reactions with amines to predict regioselectivity (C5 vs. C3 substitution) .

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Source Identification : Differences often arise from solvent effects or conformational averaging. For example:

- Solvent Correction : Apply IEF-PCM model in Gaussian to simulate DMSO-d₆ shifts .

- Dynamic Effects : Use MD simulations (AMBER) to account for rotational barriers in the tert-butyl group .

- Experimental Cross-Check : Acquire variable-temperature NMR to detect dynamic processes (e.g., carbamate rotation) .

Applications in Drug Discovery

Q. What strategies enable the use of tert-butyl N-(5-chlorothiophen-3-yl)carbamate as a bioisostere in medicinal chemistry?

- Methodological Answer :

- Bioisosteric Replacement : Replace phenyl rings with thiophene to enhance metabolic stability. Key steps:

- Docking Studies : Use AutoDock Vina to compare binding affinities of thiophene vs. phenyl analogs to target enzymes .

- ADMET Profiling : Assess logP (target ~2.5) and CYP450 inhibition (via fluorometric assays) .

- Case Study : Incorporate into kinase inhibitors (e.g., JAK2) to reduce hERG liability .

Safety and Handling

Q. What are the critical safety protocols for handling tert-butyl N-(5-chlorothiophen-3-yl)carbamate in electrophilic reactions?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents (e.g., DIEA) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.